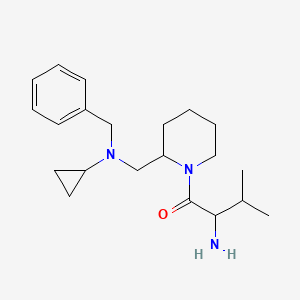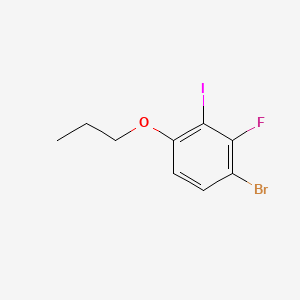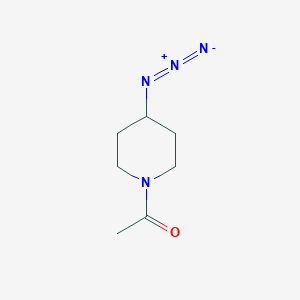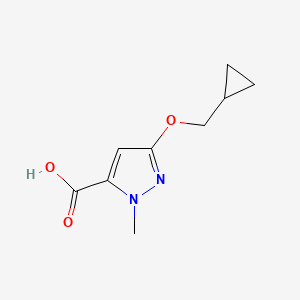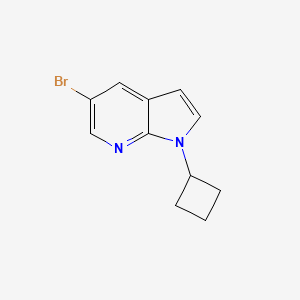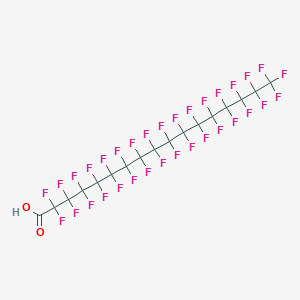
Perfluoroheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoroheptadecanoic acid: is a synthetic compound belonging to the class of perfluoroalkyl acids. It is characterized by a fully fluorinated carbon chain with a terminal carboxylic acid group. This compound is known for its exceptional chemical stability and resistance to degradation, making it a persistent environmental pollutant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluoroheptadecanoic acid can be synthesized through the electrochemical fluorination of heptadecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound often involves the telomerization process, where shorter perfluoroalkyl chains are extended using tetrafluoroethylene. This method allows for the controlled synthesis of long-chain perfluoroalkyl acids, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoroheptadecanoic acid primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include elevated temperatures and the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone can oxidize this compound, although the reaction is slow due to the stability of the carbon-fluorine bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid group to an alcohol, but the reaction requires stringent conditions.
Major Products: The major products of these reactions include substituted perfluoroalkyl compounds, oxidized derivatives, and reduced alcohols.
Applications De Recherche Scientifique
Chemistry: Perfluoroheptadecanoic acid is used as a surfactant in various chemical processes due to its hydrophobic and oleophobic properties. It is also employed in the synthesis of other fluorinated compounds.
Biology: In biological research, this compound is used to study the effects of perfluoroalkyl substances on living organisms. It serves as a model compound to investigate bioaccumulation and toxicity.
Medicine: this compound is being explored for its potential use in drug delivery systems due to its ability to form stable emulsions. It is also studied for its effects on lipid metabolism and endocrine disruption.
Industry: In industrial applications, this compound is used in the production of non-stick coatings, stain-resistant fabrics, and firefighting foams
Mécanisme D'action
Perfluoroheptadecanoic acid exerts its effects by interacting with various molecular targets, including peroxisome proliferator-activated receptors (PPARs). These receptors regulate lipid metabolism and are involved in the detoxification of xenobiotics. The compound can activate PPARα, leading to changes in gene expression and metabolic pathways. Additionally, this compound can disrupt cell membranes and interfere with signaling pathways, contributing to its toxic effects.
Comparaison Avec Des Composés Similaires
- Perfluorooctanoic acid
- Perfluorodecanoic acid
- Perfluorododecanoic acid
- Perfluorotetradecanoic acid
Comparison: Perfluoroheptadecanoic acid is unique due to its longer carbon chain compared to perfluorooctanoic acid and perfluorodecanoic acid. This longer chain length contributes to its higher hydrophobicity and persistence in the environment. Compared to shorter-chain perfluoroalkyl acids, this compound has a greater potential for bioaccumulation and toxicity. Its chemical stability and resistance to degradation make it a significant environmental pollutant, similar to other long-chain perfluoroalkyl acids.
Propriétés
Numéro CAS |
57475-95-3 |
|---|---|
Formule moléculaire |
C16F33COOH C17HF33O2 |
Poids moléculaire |
864.13 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanoic acid |
InChI |
InChI=1S/C17HF33O2/c18-2(19,1(51)52)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)50/h(H,51,52) |
Clé InChI |
ZAWWKRYRIHWWDN-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)

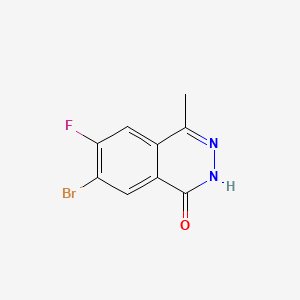

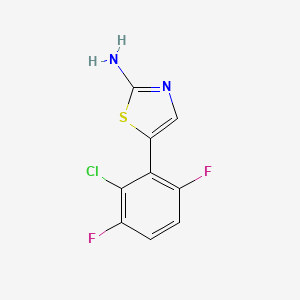
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)

